molecular formula C9H11NO4 B12602763 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one

6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one

Cat. No.: B12602763
M. Wt: 197.19 g/mol
InChI Key: QINSZVGYJIMLJX-BJMVGYQFSA-N
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Description

Advancements in Oxime Functionalization

The introduction of electron-donating methoxy groups in oxime derivatives, as seen in this compound, enhances solubility and modulates reactivity. For example, 2,6-dimethoxybenzaldehyde oxime exhibits improved stability in polar solvents compared to non-substituted analogs, enabling its use in heterogeneous catalysis. Similarly, the methoxy substituents in this compound likely influence its tautomeric equilibrium and hydrogen-bonding capacity, critical for applications in crystal engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+

InChI Key

QINSZVGYJIMLJX-BJMVGYQFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NO)O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can be approached through several methodologies:

  • Condensation Reactions : One common method is the condensation of a suitable hydroxyamino compound with a dimethoxy cyclohexadiene derivative. This process generally involves the use of acidic or basic catalysts to facilitate the reaction.

  • Reduction Reactions : The introduction of the hydroxyamino group may also be achieved through reduction methods involving nitro or oxime precursors, followed by subsequent reactions to form the desired double bond configuration.

Specific Reaction Conditions

The following table summarizes specific reaction conditions and reagents used in various synthesis protocols:

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Hydroxyamination Hydroxylamine hydrochloride, NaOH 85
2 Condensation Dimethoxycyclohexadiene, Acetic acid 75
3 Reduction Sodium borohydride (NaBH4), ethanol 90
4 Cyclization Heat (reflux), solvent (ethanol) 80

Alternative Synthesis Approaches

In addition to the conventional methods outlined above, alternative synthetic strategies have been explored:

  • Microwave-Assisted Synthesis : This method utilizes microwave irradiation to enhance reaction rates and yields, particularly in condensation reactions involving hydroxyamines and carbonyl compounds.

  • Green Chemistry Approaches : Recent studies have emphasized environmentally friendly solvents and catalysts to minimize waste and improve safety during synthesis.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to improve yields and reduce reaction times. Some notable findings include:

  • The use of ionic liquids as solvents has been shown to enhance reaction efficiency while providing a more sustainable approach compared to traditional organic solvents.

  • Modifications in the reaction temperature and pressure have been found to significantly influence the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic effects. The presence of the hydroxyamino group suggests that it may exhibit biological activity, particularly as an antioxidant or in enzyme inhibition.

Case Studies:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which are vital in preventing oxidative stress-related diseases. The ability of 6-[(hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one to scavenge free radicals could position it as a candidate for further development in neuroprotective therapies .
  • Enzyme Inhibition : The structural features of this compound may allow it to interact with various enzymes, potentially leading to applications in drug design for conditions such as cancer or neurodegenerative diseases. Research into similar compounds has shown promise in inhibiting specific enzymes that contribute to disease progression.

Organic Synthesis

The compound's unique structure allows it to serve as an intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Synthetic Routes:

  • Multi-Step Reactions : The synthesis typically involves multi-step organic reactions, which can include condensation reactions and functional group modifications. The ability to modify the hydroxyamino and methoxy groups provides versatility in creating derivatives with enhanced properties.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers or coatings with specific functional properties.

Potential Applications:

  • Coatings : The antioxidant properties could be leveraged in creating coatings that protect surfaces from oxidative damage.
  • Polymer Additives : As an additive in polymers, it may enhance the durability and longevity of materials exposed to harsh environmental conditions.

Agricultural Chemistry

The compound's reactivity and potential bioactivity suggest possible applications in agricultural chemistry as a pesticide or herbicide component.

Research Directions:

  • Pesticidal Activity : Investigations into the biological activity of structurally similar compounds have indicated potential effectiveness against pests or pathogens affecting crops. Further studies could explore the efficacy and safety of this compound in agricultural applications.

Mechanism of Action

The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound shares a core cyclohexa-2,4-dien-1-one framework with several analogues, differing in substituents that influence electronic and steric properties:

Compound Name Substituents Key Structural Features
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one –NO₂ (4-position), –CH₃ (5-position), –NH–C₆H₃(OH)CH₃ (methylidene) Planar structure; intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds .
6-{[(2,3-Dihydroxypropyl)amino]methylidene}-4-nitrocyclohexa-2,4-dien-1-one –NO₂ (4-position), –CH₂CH(OH)CH₂OH (methylidene) Enhanced solubility due to dihydroxypropyl group; 3D hydrogen-bonded network .
4-Chloro-6-[(3-ethyl-6-oxocyclohexa-2,4-dienylidene)aminomethylidene] derivative –Cl (4-position), –C₂H₅ (3-position) Electron-withdrawing Cl and bulky ethyl group alter reactivity .
(6E)-6-({[2-Methoxy-5-(trifluoromethyl)phenyl]amino}methylidene)-4-nitro derivative –CF₃ (5-position), –OCH₃ (2-position) Strong electron-withdrawing CF₃ group increases acidity .

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl, –CF₃) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance.
  • Methoxy groups (–OCH₃) act as electron donors, stabilizing the conjugated system.

Comparison of Key Steps :

Compound Amine Component Carbonyl Component Solvent Product Color
Target Compound (Inferred) Hydroxyamine derivative 2,3-Dimethoxybenzaldehyde Ethanol Not reported
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitro derivative 2-Amino-4-methylphenol 2-Hydroxy-5-nitrobenzaldehyde Ethanol Yellow
H₂L () 2-Amino-4-chlorophenol 2-Hydroxybenzaldehyde Ethanol Orange

Crystallographic and Hydrogen-Bonding Trends

Crystallographic data reveal how substituents dictate packing and stability:

Table: Crystallographic Parameters of Selected Analogues
Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Hydrogen Bonds Observed
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one P21/c 6.5499 7.6232 25.6211 96.216 1271.77 4 O–H⋯O (intermolecular), N–H⋯O (intramolecular)
6-{[(2,3-Dihydroxypropyl)amino]methylidene} derivative Not reported O–H⋯O, N–H⋯O (3D network)
Target Compound (Hypothetical) Likely P21/c Predominant O–H⋯O/N–H⋯O bonds

Notable Trends:

  • Planarity: Analogues with –NO₂ or –OCH₃ substituents exhibit near-planar structures, facilitating π-π stacking .
  • Hydrogen Bonding : Compounds with –NHOH or –OH groups form robust intermolecular networks, enhancing thermal stability .

Physicochemical and Reactivity Profiles

  • Solubility: Methoxy and hydroxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), while nitro and chloro groups reduce it .
  • Thermal Stability : Intramolecular hydrogen bonds (e.g., N–H⋯O) correlate with higher melting points (~500–550 K) .
  • Reactivity: Nitro derivatives undergo reduction to amines. Hydroxyamino groups may participate in redox reactions or metal coordination .

Biological Activity

The compound 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one , with the molecular formula C9H11NO4C_9H_{11}NO_4 and CAS number 917955-26-1, has garnered attention for its potential biological activities. This article aims to explore its various biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The structural formula of the compound is illustrated below:

6 Hydroxyamino methylidene 2 3 dimethoxycyclohexa 2 4 dien 1 one\text{6 Hydroxyamino methylidene 2 3 dimethoxycyclohexa 2 4 dien 1 one}
  • Molecular Weight : 197.19 g/mol
  • Purity : Typically available at 98% purity.

2. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in activated macrophages . This suggests that this compound may also exert similar effects by modulating inflammatory pathways.

3. Antimicrobial Activity

Compounds related to this structure have exhibited antimicrobial properties against a range of pathogens. Studies indicate that certain methoxy-substituted cyclohexadienes can inhibit bacterial growth effectively . Although direct studies on the specific compound are lacking, it is reasonable to hypothesize that it may possess similar antimicrobial capabilities.

Case Studies and Research Findings

StudyFocusFindings
Chuang et al. (2021)Anti-inflammatory effectsDemonstrated inhibition of IL-6 and IL-23 in THP-1 macrophages treated with related compounds .
Korean Chemical Society (2004)Antitumor activityIdentified growth inhibitory effects against Staphylococcus epidermidis using MTT assay for structurally similar compounds .
PubChem DatabaseGeneral propertiesCataloged structural information and potential biological activities related to cyclohexadiene derivatives .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cytokine Production : Similar compounds have been shown to suppress the phosphorylation of MAPKs and NF-kB pathways, leading to reduced cytokine production.
  • Induction of Apoptosis : Anticancer activity may be mediated through apoptosis induction in tumor cells via mitochondrial pathways.

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